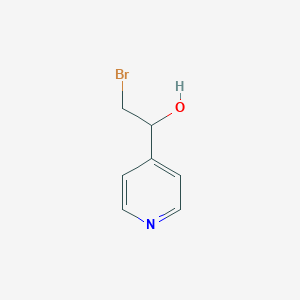
2-bromo-1-(pyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-pyridyl]ethanol is an organic compound that features a bromine atom, a pyridine ring, and an ethanol group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the aromaticity of the pyridine ring and the functional group versatility of ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-[4-pyridyl]ethanol can be synthesized through various methods. One common approach involves the bromination of 1-[4-pyridyl]ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-[4-pyridyl]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[4-pyridyl]ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 1-[4-pyridyl]ethanol derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-pyridylacetaldehyde or 4-pyridylacetic acid.
Reduction: 2-Bromo-1-[4-piperidyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-pyridyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The ethanol group can participate in hydrogen bonding, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-[3-pyridyl]ethanol
- 2-Bromo-1-[2-pyridyl]ethanol
- 2-Chloro-1-[4-pyridyl]ethanol
Uniqueness
2-Bromo-1-[4-pyridyl]ethanol is unique due to the specific positioning of the bromine atom and the pyridine ring, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the bromine atom at the 2-position and the pyridine ring at the 4-position allows for specific substitution patterns and biological interactions that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
118838-55-4 |
|---|---|
Molekularformel |
C7H8BrNO |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
InChI-Schlüssel |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
Kanonische SMILES |
C1=CN=CC=C1C(CBr)O |
Synonyme |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















